2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves several steps. One common method includes the reaction of 2,N-dilithiobenzamides with carboxylic esters . The reaction conditions typically involve the use of anhydrous solvents and low temperatures to ensure the stability of the intermediates and the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted isoindole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s isoindole core allows it to bind with high affinity to various receptors and enzymes, modulating their activity . The pathways involved in its action are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins .
Comparison with Similar Compounds
2-Isobutyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can be compared with other isoindole derivatives, such as:
3-Hydroxy-2,3-dihydro-1H-isoindole-1-thione: This compound has a similar core structure but differs in its functional groups, leading to different chemical properties and applications.
N-arylsulfonyl-3-acetylindole: Another related compound with distinct biological activities, particularly in antiviral research.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(2-methylpropyl)-3-oxo-1H-isoindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)6-14-7-9-4-3-5-10(13(16)17)11(9)12(14)15/h3-5,8H,6-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXDPJMOALONTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1=O)C(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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